molecular formula C9H11BrO2 B12277808 2-Bromo-1,3-dimethoxy-5-methylbenzene CAS No. 2675-82-3

2-Bromo-1,3-dimethoxy-5-methylbenzene

Cat. No.: B12277808
CAS No.: 2675-82-3
M. Wt: 231.09 g/mol
InChI Key: OQZULPTUCIDLJI-UHFFFAOYSA-N
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Description

2-Bromo-1,3-dimethoxy-5-methylbenzene is an organic compound with the molecular formula C9H11BrO2. It is a derivative of benzene, where the benzene ring is substituted with a bromine atom, two methoxy groups, and a methyl group. This compound is of interest in organic chemistry due to its unique structure and reactivity, making it useful in various chemical syntheses and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1,3-dimethoxy-5-methylbenzene typically involves the bromination of 1,3-dimethoxy-5-methylbenzene. The reaction is carried out using bromine (Br2) or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron (Fe) or light to initiate the reaction. The reaction conditions usually involve a solvent like carbon tetrachloride (CCl4) or chloroform (CHCl3) and are conducted at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The bromination reaction is carefully monitored to avoid over-bromination and to ensure the selective substitution at the desired position on the benzene ring .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1,3-dimethoxy-5-methylbenzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles in nucleophilic substitution reactions.

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid group under strong oxidizing conditions.

    Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like zinc (Zn) and hydrochloric acid (HCl).

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reducing agents such as zinc (Zn) and hydrochloric acid (HCl) or catalytic hydrogenation using palladium on carbon (Pd/C).

Major Products Formed

    Substitution: Products depend on the nucleophile used, such as 2-methoxy-1,3-dimethoxy-5-methylbenzene when using methoxide ion (CH3O-).

    Oxidation: 2-Bromo-1,3-dimethoxy-5-methylbenzoic acid.

    Reduction: 1,3-Dimethoxy-5-methylbenzene.

Scientific Research Applications

2-Bromo-1,3-dimethoxy-5-methylbenzene is used in various scientific research applications:

    Chemistry: As an intermediate in the synthesis of more complex organic molecules and in studying reaction mechanisms.

    Biology: Used in the synthesis of biologically active compounds and as a probe in biochemical studies.

    Medicine: Potential use in the development of pharmaceuticals due to its structural similarity to biologically active molecules.

    Industry: Employed in the manufacture of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-1,3-dimethoxy-5-methylbenzene in chemical reactions involves the electrophilic substitution of the bromine atom. The bromine atom, being an electron-withdrawing group, activates the benzene ring towards nucleophilic attack. The methoxy groups, being electron-donating, further stabilize the intermediate carbocation formed during the reaction. This combination of electron-withdrawing and electron-donating groups makes the compound highly reactive in electrophilic aromatic substitution reactions .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-1,3-dimethoxy-5-methylbenzene
  • 2-Iodo-1,3-dimethoxy-5-methylbenzene
  • 2-Fluoro-1,3-dimethoxy-5-methylbenzene

Uniqueness

2-Bromo-1,3-dimethoxy-5-methylbenzene is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro, iodo, and fluoro analogs. The bromine atom is less reactive than iodine but more reactive than chlorine and fluorine in substitution reactions, making it a versatile intermediate in organic synthesis .

Properties

CAS No.

2675-82-3

Molecular Formula

C9H11BrO2

Molecular Weight

231.09 g/mol

IUPAC Name

2-bromo-1,3-dimethoxy-5-methylbenzene

InChI

InChI=1S/C9H11BrO2/c1-6-4-7(11-2)9(10)8(5-6)12-3/h4-5H,1-3H3

InChI Key

OQZULPTUCIDLJI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)OC)Br)OC

Origin of Product

United States

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